molecular formula C12H10ClN3O B12866274 2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide

2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide

Cat. No.: B12866274
M. Wt: 247.68 g/mol
InChI Key: HYWNSYJZINUDNW-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide is an organic compound with the molecular formula C12H9Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pale yellow solid form and is soluble in organic solvents such as chloroform, dichloromethane, and methanol .

Preparation Methods

The synthesis of 2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide typically involves the reaction of 2-chloro-4-methylpyridine with nicotinoyl chloride. The process can be summarized as follows :

    Starting Materials: 2-chloro-4-methylpyridine and nicotinoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The starting materials are mixed and stirred at room temperature for several hours. The resulting product is then purified through recrystallization.

Chemical Reactions Analysis

2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide can be compared with other similar compounds, such as:

    2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: This compound has an additional chloro group, which may alter its chemical properties and reactivity.

    Nicotinamide Derivatives: Other nicotinamide derivatives may have different substituents, leading to variations in their biological activities and applications[][6].

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-chloro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c1-8-4-6-14-7-10(8)16-12(17)9-3-2-5-15-11(9)13/h2-7H,1H3,(H,16,17)

InChI Key

HYWNSYJZINUDNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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